molecular formula C21H41NO3 B14300993 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one CAS No. 113941-32-5

1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one

Katalognummer: B14300993
CAS-Nummer: 113941-32-5
Molekulargewicht: 355.6 g/mol
InChI-Schlüssel: FYRYVUHDMSURJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one is a synthetic organic compound that belongs to the class of azepanones. It is characterized by a seven-membered lactam ring with a dodecyloxy and hydroxypropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one typically involves the reaction of azepan-2-one with 3-(dodecyloxy)-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products:

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various alkyl or aryl derivatives

Wissenschaftliche Forschungsanwendungen

1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a chemical penetration enhancer in transdermal drug delivery systems.

    Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one involves its interaction with biological membranes, enhancing the permeability of drugs through the skin. The compound’s lipophilic dodecyloxy group and hydrophilic hydroxypropyl group facilitate its incorporation into lipid bilayers, disrupting the membrane structure and increasing drug penetration.

Vergleich Mit ähnlichen Verbindungen

    Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a chemical penetration enhancer.

    Caprolactam (Azepan-2-one): Used primarily in the production of Nylon 6.

Eigenschaften

CAS-Nummer

113941-32-5

Molekularformel

C21H41NO3

Molekulargewicht

355.6 g/mol

IUPAC-Name

1-(3-dodecoxy-2-hydroxypropyl)azepan-2-one

InChI

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-25-19-20(23)18-22-16-13-11-12-15-21(22)24/h20,23H,2-19H2,1H3

InChI-Schlüssel

FYRYVUHDMSURJO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOCC(CN1CCCCCC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.